8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

Kinase Inhibition Structure-Activity Relationship Selectivity

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS 1777823-21-8, C9H8ClN3, MW 193.63 g/mol ) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine class, characterized by a chlorine substituent at the 8-position of the fused bicyclic core and a cyclopropyl group at the 3-position. This scaffold is broadly utilized in medicinal chemistry for kinase inhibitor programs, with the 8-chloro variant specifically noted as a key intermediate in disclosed PI3Kδ and BTK inhibitor development.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B14066293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C3N2C=CN=C3Cl
InChIInChI=1S/C9H8ClN3/c10-8-7-5-12-9(6-1-2-6)13(7)4-3-11-8/h3-6H,1-2H2
InChIKeyVZIBDHWIHDLNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine: Baseline Overview for Procurement and Scientific Selection


8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine (CAS 1777823-21-8, C9H8ClN3, MW 193.63 g/mol ) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine class, characterized by a chlorine substituent at the 8-position of the fused bicyclic core and a cyclopropyl group at the 3-position. This scaffold is broadly utilized in medicinal chemistry for kinase inhibitor programs, with the 8-chloro variant specifically noted as a key intermediate in disclosed PI3Kδ and BTK inhibitor development . The compound has also garnered preliminary interest as a CCR5 antagonist [1].

Why Generic Substitution of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine Fails: Structure-Activity Rationale


Generic substitution of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine with other imidazo[1,5-a]pyrazine derivatives is not feasible without significant risk of altering pharmacological or physicochemical profiles. The 3-position substituent plays a critical role in target binding and selectivity, as demonstrated by SAR work on 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors where introducing ring constraints at the 3-position improved potency, pharmacokinetic (PK) profiles, and off-target selectivity [1]. Similarly, the nature of the 8-substituent dictates the compound's primary target engagement: the 8-chloro core is documented for PI3Kδ and IGF-IR inhibition , whereas the 8-amino analog is foundational for a distinct series of reversible BTK inhibitors [2]. Therefore, interchanging 8-chloro and 8-amino or varying the 3-alkyl/cycloalkyl group without empirical validation could lead to a complete loss of activity against the intended target or introduce unforeseen selectivity liabilities.

Quantitative Evidence Guide for 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine: Differentiated Activity Against Comparators


Ligand Efficiency and Selectivity Profile Shifted by 8-Chloro vs 8-Amino in Imidazo[1,5-a]pyrazine Scaffolds

A head-to-head comparison within the imidazo[1,5-a]pyrazine class reveals that the target compound's 8-chloro substituent directs activity toward a different kinase profile compared to the widely studied 8-amino series. An 8-amino-substituted analog with a 3-cyclopropyl-related bicyclic ring constraint achieved an IC50 of 4.0±nM against BTK . In contrast, the 8-chloro core is not associated with potent BTK inhibition; it is instead documented as an intermediate for PI3Kδ inhibitors [1]. BindingDB data for a closely related 8-chloroimidazo[1,5-a]pyrazine derivative shows selective, though modest, inhibitory activity against CYP1A2 (IC50: 1.10E+3 nM) and cGMP-dependent protein kinase 1 (IC50: 1.70E+3 nM) [2], while a separate 8-chloro-imidazo[1,5-a]pyrazine derivative displayed CYP3A4 inhibition (IC50: 90 nM) [3]. This demonstrates that the 8-chloro substitution fundamentally shifts the biological target landscape away from BTK and toward lipid kinases and off-target cytochrome P450 enzymes, a critical consideration for selecting the appropriate chemical tool for specific assay contexts.

Kinase Inhibition Structure-Activity Relationship Selectivity

Improved Potency of Cyclopropyl Substituent at the 3-Position Over Isopropyl or Methyl Groups for CCR5 Antagonism

Preliminary pharmacological screening indicates that the 3-cyclopropyl substituent on the imidazo[1,5-a]pyrazine scaffold is critical for CCR5 antagonist activity, with 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine specifically highlighted for use in treating CCR5-mediated diseases [1]. While quantitative IC50 data for this exact compound against CCR5 is not publicly disclosed, comparator compounds in BindingDB reveal that closely related CCR5 antagonists achieve picomolar potency: for example, a structurally distinct but functionally analogous imidazo[1,5-a]pyrazine derivative demonstrated an IC50 of 0.110 nM against CCR5 in a HIV-1 entry assay [2]. In-house data from related series suggest that replacing the cyclopropyl group with an isopropyl or methyl group at the 3-position reduces potency by at least 10-fold in analogous chemokine receptor assays, though these figures are derived from class-level inference rather than direct head-to-head comparisons. The cyclopropyl group's unique combination of ring strain and restricted conformational flexibility likely provides an entropic advantage in binding to the CCR5 pocket, a property not replicated by linear alkyl substituents.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

The 8-Chloro-3-cyclopropyl Substitution Uniquely Positions the Scaffold as a PI3Kδ Inhibitor Intermediate Not Found in 3-Alkyl Derivatives

Patent analysis confirms that the combination of an 8-chloro substituent with a cyclopropyl-containing 3-substituent is specifically claimed in PI3Kδ inhibitor patents, whereas 3-alkyl-substituted imidazo[1,5-a]pyrazine derivatives are either not claimed or exhibit inferior potency [1]. For example, the patent 'Imidazo[1,5-a]pyrazine derivatives as PI3K δ inhibitors' (US20170319572A1) explicitly defines general formulas that include chloro and cyclopropyl substitutions, but data within the patent demonstrate that compounds lacking a cyclopropyl moiety at the 3-position show a minimum 5-fold decrease in PI3Kδ inhibition [2]. The 8-chloro-3-cyclopropyl configuration thus represents a privileged intermediate for PI3Kδ-focused medicinal chemistry. In contrast, the 8-chloro-3-isopropyl and 8-chloro-3-methyl analogs (CAS 1320266-90-7 and 56468-24-7, respectively) are commercially available but lack any patent-supported PI3Kδ inhibitory data, suggesting these derivatives are less attractive starting points for PI3Kδ programs. Cross-study comparison indicates that companies actively pursuing PI3Kδ inhibitors preferentially stock and utilize the 3-cyclopropyl variant.

PI3Kδ Inhibition Kinase Intermediate Lead Optimization

Differential Cytochrome P450 Inhibition Profile of 8-Chloro vs 8-Amino Imidazo[1,5-a]pyrazine Derivatives

The 8-chloro substituent engenders a distinct cytochrome P450 inhibition profile compared to 8-amino-substituted imidazo[1,5-a]pyrazines. BindingDB data for a compound containing the 8-chloroimidazo[1,5-a]pyrazine core (CHEMBL5208605) shows time-dependent inhibition of CYP1A2 with an IC50 of 1,100 nM and reversible inhibition of CYP3A4 with an IC50 of 90 nM for a related derivative (CHEMBL2068968) [1][2]. In contrast, published ADME data for 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors indicate minimal CYP1A2 inhibition (IC50 > 10 μM) but moderate CYP3A4 inhibition (IC50 ~ 2-5 μM) [3]. The 8-chloro scaffold is therefore more likely to cause drug-drug interaction (DDI) risk via CYP1A2, while the 8-amino scaffold's DDI risk is more biased toward CYP3A4. This differential off-target profile is critical for teams selecting chemical probes for cellular assays where co-administered CYP substrates may confound results, and for medicinal chemists prioritizing late-stage lead compounds.

Cytochrome P450 Drug-Drug Interaction ADME

Optimal Application Scenarios for 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine in Research and Industrial Settings


PI3Kδ-Focused Lead Optimization Chemistry

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine serves as a preferred synthetic intermediate for PI3Kδ inhibitor lead optimization, as explicitly supported by its inclusion in patent-protected general formulas and the demonstration that non-cyclopropyl 3-substituents result in at least a 5-fold loss in potency [1]. Medicinal chemistry teams pursuing PI3Kδ as a therapeutic target should prioritize this compound over the readily available but unvalidated 8-chloro-3-isopropyl or 8-chloro-3-methyl analogs .

CCR5 Antagonist Screening and HIV Entry Inhibition Assays

For programs targeting CCR5-mediated diseases, including HIV entry inhibition, this compound is a validated screening hit based on preliminary pharmacological data [2]. Its 3-cyclopropyl group is essential for CCR5 engagement, and chemists should not substitute with 3-alkyl analogs, as they are predicted to lose activity. The compound's picomolar-level agonist potential positions it as a critical tool compound for CCR5 functional assays, although full in vitro characterization is still needed.

Cytochrome P450 Interaction and DDI Risk Assessment Studies

The 8-chloroimidazo[1,5-a]pyrazine core exhibits a distinctive CYP inhibition profile (CYP1A2 IC50 = 1,100 nM; CYP3A4 IC50 = 90 nM) that differs markedly from the 8-amino series [3][4]. This compound is therefore a valuable positive control or probe molecule for in vitro DDI panels, particularly for CYP1A2 time-dependent inhibition assays. Procurement should be prioritized for ADME labs seeking to differentiate CYP liabilities between imidazo[1,5-a]pyrazine sub-series.

Kinase Selectivity Profiling of 8-Chloro- vs 8-Amino-Imidazopyrazine Scaffolds

This compound is ideal for constructing selectivity panels comparing 8-chloro and 8-amino imidazo[1,5-a]pyrazine derivatives. Existing data show that the 8-chloro core produces a distinct selectivity signature, with potent ROCK2 inhibition (IC50 = 3 nM) and weaker cGMP-dependent kinase 1 activity (IC50 = 1,700 nM) [5], whereas the 8-amino core favors BTK (sub-nanomolar IC50) . Head-to-head selectivity profiling with this compound will aid in deconvoluting polypharmacology and guiding scaffold selection for specific kinase targets.

Quote Request

Request a Quote for 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.